molecular formula C21H22N6O3 B2887946 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide CAS No. 1006821-12-0

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide

Cat. No. B2887946
CAS RN: 1006821-12-0
M. Wt: 406.446
InChI Key: CMAWVRFCUATTQT-UHFFFAOYSA-N
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Description

The compound “4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide” is a complex organic molecule. Pyrazole derivatives, such as this compound, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Antimicrobial Activity

The core structure of the compound, which includes a pyrazole ring, is known for its antimicrobial properties . This suggests that our compound could be effective against a range of bacteria and fungi, potentially leading to new treatments for infectious diseases.

Antitumor Applications

Compounds with similar structures have been shown to exhibit antitumor activities . The presence of multiple rings in the compound, such as the cyclopenta[d]pyrimidine and pyrazole , might interact with biological targets to inhibit the growth of cancer cells.

Anti-inflammatory Properties

The pyrazole moiety is associated with anti-inflammatory effects . This compound could be explored for its efficacy in reducing inflammation, which is a common symptom in many chronic diseases.

Antileishmanial and Antimalarial Potential

A molecular simulation study indicated that similar compounds have a fitting pattern in certain active sites characterized by lower binding free energy, which is promising for antileishmanial and antimalarial applications .

Drug Design and Synthesis

The structural complexity of this compound makes it a candidate for drug design and synthesis. Its unique framework could be used to create new chemical entities with enhanced activities compared to their parent compounds .

Molecular Docking Studies

The compound’s structure allows for molecular docking studies, which are crucial in the drug discovery process. It can be used to predict the orientation of the compound when bound to a target to predict its activity .

properties

IUPAC Name

4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-12-10-13(2)27(25-12)21-24-17-5-3-4-16(17)20(30)26(21)11-18(28)23-15-8-6-14(7-9-15)19(22)29/h6-10H,3-5,11H2,1-2H3,(H2,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAWVRFCUATTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide

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